molecular formula C19H14ClF2N3O2 B2848386 2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034276-25-8

2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2848386
CAS RN: 2034276-25-8
M. Wt: 389.79
InChI Key: IGDSLWCHQKZHNF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core, which is a type of heterocyclic compound. This core is substituted with a 2-chloro-6-fluorophenyl group and an acetyl group. The presence of chlorine and fluorine atoms suggests that the compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the halogen substituents would likely have a significant impact on the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the heterocyclic core and the halogen substituents in this compound suggests that it might have interesting properties, such as a high degree of stability or reactivity .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

The compound could potentially be used in Suzuki cross-coupling reactions, which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .

Synthesis of Biaryl Amides

Biaryl amides have been synthesized using similar compounds, suggesting that this compound could potentially be used for the same purpose .

Synthesis of Kinesin Spindle Protein Inhibitors

Kinesin spindle protein inhibitors, which have applications in cancer treatment, could potentially be synthesized using this compound .

GABA α2/3 Agonist Preparation

The compound could potentially be used in the preparation of GABA α2/3 agonists, which have applications in the treatment of anxiety and other neurological disorders .

Protein Synthesis Inhibitors

Oxazolidinones, a class of compounds containing a similar five-membered heterocycle, have been used as protein synthesis inhibitors . This suggests that this compound could potentially have similar applications.

Crystal Structure Analysis

The compound could potentially be used in crystal structure analysis, as similar compounds have been used for this purpose .

Mechanism of Action

Target of Action

The primary target of this compound is thrombin , a serine protease that plays a crucial role in the coagulation cascade . Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clot prevention is desirable.

Mode of Action

The compound acts as a potent inhibitor of thrombin . It achieves this through its unique structure, which includes 2,2-difluoro-2-aryl/heteroaryl-ethylamine (P3) and oxyguanidine (P1) substituents . These substituents allow the compound to bind to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas such as drug discovery, materials science, and chemical biology. Future research might focus on exploring the properties of this compound and developing methods for its synthesis .

properties

IUPAC Name

5-[2-(2-chloro-6-fluorophenyl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)12(14)8-18(26)24-7-6-16-13(10-24)19(27)25-9-11(21)4-5-17(25)23-16/h1-5,9H,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSLWCHQKZHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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